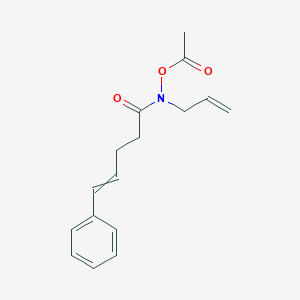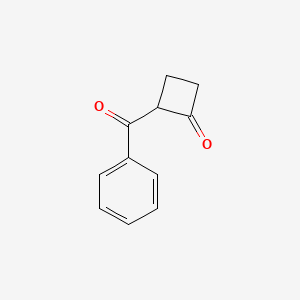![molecular formula C22H24N2O6 B14409995 4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid CAS No. 80710-85-6](/img/structure/B14409995.png)
4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid is an organic compound that features both carboxylic acid and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 8-oxooctanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or sulfonic acid derivatives on the aromatic ring.
Aplicaciones Científicas De Investigación
4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid involves its interaction with specific molecular targets. The carboxylic acid and amide groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic ring can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid.
8-Oxooctanoic acid: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar aromatic carboxylic acid structures.
Uniqueness
This compound is unique due to its combination of carboxylic acid and amide functional groups, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
80710-85-6 |
|---|---|
Fórmula molecular |
C22H24N2O6 |
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
4-[[8-(4-carboxyanilino)-8-oxooctanoyl]amino]benzoic acid |
InChI |
InChI=1S/C22H24N2O6/c25-19(23-17-11-7-15(8-12-17)21(27)28)5-3-1-2-4-6-20(26)24-18-13-9-16(10-14-18)22(29)30/h7-14H,1-6H2,(H,23,25)(H,24,26)(H,27,28)(H,29,30) |
Clave InChI |
IASVLSZGBFOWFD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)O)NC(=O)CCCCCCC(=O)NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-1-[(4-chlorophenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B14409919.png)

![Benzene, 1-methyl-4-[(3-methyl-1,2-butadienyl)sulfonyl]-](/img/structure/B14409926.png)



![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
silane](/img/structure/B14409949.png)






